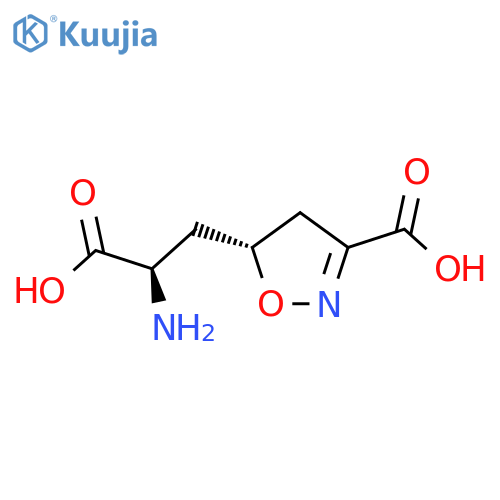

Cas no 824394-11-8 (5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)

5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel- 化学的及び物理的性質

名前と識別子

-

- 5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-

- (R)-5-((R)-2-AMINO-2-CARBOXYETHYL)-4,5-DIHYDROISOXAZOLE-3-CARBOXYLIC ACID

- 824394-11-8

- (5R)-5-[(2R)-2-AMINO-2-CARBOXYETHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID

- CHEMBL370985

-

- インチ: InChI=1S/C7H10N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h3-4H,1-2,8H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1

- InChIKey: AUXNPKGXCSBLJK-QWWZWVQMSA-N

- SMILES: C1C(ON=C1C(=O)O)CC(C(=O)O)N

計算された属性

- 精确分子量: 202.05900

- 同位素质量: 202.05897142g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 7

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 288

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -3.4

- トポロジー分子極性表面積: 122Ų

じっけんとくせい

- PSA: 122.21000

- LogP: -0.84620

5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM590435-5g |

(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid |

824394-11-8 | 95%+ | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM590435-1g |

(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid |

824394-11-8 | 95%+ | 1g |

$*** | 2023-05-29 |

5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel- 関連文献

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-に関する追加情報

Introduction to 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel and Its Significance in Modern Chemical Biology

The compound with the CAS number 824394-11-8, identified as 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel, represents a fascinating molecule in the realm of chemical biology. This isomerized derivative of isoxazolepropanoic acid has garnered attention due to its unique structural features and potential biological activities. The presence of both amino and carboxylic acid functional groups, coupled with the isoxazole ring system, positions this compound as a versatile scaffold for further chemical modifications and biological investigations.

In recent years, the field of chemical biology has witnessed significant advancements in the development of small-molecule modulators targeting complex biological pathways. Among these, heterocyclic compounds have emerged as pivotal players due to their ability to interact with biological targets in a highly specific manner. The 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel structure exemplifies this trend, offering a scaffold that can be tailored for various applications ranging from drug discovery to enzyme inhibition studies.

The isoxazole moiety is a prominent feature in many bioactive molecules, known for its ability to engage in hydrogen bonding interactions and its stability under physiological conditions. This makes it an attractive component for designing molecules that require precise binding to biological targets. Additionally, the stereochemistry of the compound, specifically the (αR,5R) configuration, plays a crucial role in determining its biological activity. The relative configuration at the α-position and the 5-position influences how the molecule interacts with enzymes and receptors, making it a critical factor in drug design.

Recent studies have highlighted the potential of isoxazole derivatives as inhibitors of various enzymes involved in metabolic pathways. For instance, modifications of the isoxazole ring have been explored as means to enhance binding affinity and selectivity towards target enzymes. The 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel derivative has been investigated for its potential role in modulating enzymes such as kinases and proteases. These enzymes are often implicated in diseases such as cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

The carboxylic acid group at the 3-position provides an additional site for functionalization, allowing chemists to introduce various pharmacophores that can enhance bioactivity. This versatility makes the compound a valuable tool for medicinal chemists seeking to develop novel therapeutics. Furthermore, the presence of both amino and carboxylic acid groups allows for salt formation and conjugation with other biomolecules, expanding its utility in drug delivery systems.

In vitro studies have begun to unravel the mechanistic aspects of how 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel interacts with biological targets. Initial findings suggest that it can inhibit specific enzymatic activities by competing with natural substrates or by inducing conformational changes in the enzyme active site. These interactions are often mediated through hydrogen bonding networks involving the amino group and the carboxylic acid group of the compound.

The dihydro aspect of the isoxazole ring further contributes to its stability and solubility characteristics. This feature is particularly important for drug-like molecules that need to be administered orally or intravenously. The enhanced solubility profile allows for better absorption and distribution within the body, improving overall bioavailability.

As research continues to uncover new biological pathways and therapeutic targets, compounds like 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel are poised to play a critical role in developing next-generation therapeutics. Their unique structural features make them ideal candidates for further optimization through structure-activity relationship (SAR) studies. By systematically modifying various functional groups on the molecule while maintaining its core isoxazole scaffold, chemists can fine-tune its biological activity towards specific therapeutic outcomes.

The development of computational tools for predicting molecular interactions has also accelerated interest in this compound. High-throughput virtual screening methods allow researchers to rapidly assess potential binding affinities between 5-Isoxazolepropanoic acid, α-amino-3-carboxy-4,5-dihydro-, (αR,5R)-rel and various biological targets. These computational approaches complement experimental efforts by providing rapid insights into promising lead compounds before they are synthesized and tested in vitro.

Future directions in research may explore synthetic methodologies for producing analogs of this compound with enhanced properties such as improved potency or selectivity. Advances in green chemistry principles could also influence how these molecules are synthesized, minimizing waste and maximizing efficiency throughout production processes.

In conclusion, 5-Isoxazolepropanoic acid, particularly its (αR, <0xE1><0xB8><0xA9>)-related configuration, represents a significant advancement in chemical biology due to its unique structural features and potential biological activities. Its versatility as a scaffold for further chemical modifications makes it an invaluable asset for drug discovery efforts aimed at modulating complex biological pathways associated with various diseases.

824394-11-8 (5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-) Related Products

- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)

- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)

- 2680686-20-6(benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate)

- 341021-30-5(N-(3-acetylphenyl)morpholine-4-carboxamide)

- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)

- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)

- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)

- 3375-32-4(Palladium(II) benzoate)

- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)

- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)